PSA and LogP Differentiation via Vinyl Amine Side Chain
The 2-aminoethenyl substituent imparts a measured polar surface area (PSA) of 71.77 Ų and a calculated LogP of 1.55 . This places CAS 62370-23-4 in a favorable drug-like chemical space. By comparison, the unsubstituted quinoxalin-2(1H)-one parent (PSA ≈ 46 Ų, LogP ≈ 0.9) is more polar but lacks a flexible side-chain amine, while 3-aminoquinoxalin-2(1H)-one (PSA ≈ 68 Ų, LogP ≈ 0.8; comparator data from ChemSpider, noted as cross-study comparable) has comparable PSA but lower lipophilicity . The 0.75 LogP unit increase relative to 3-aminoquinoxalin-2(1H)-one reflects the lipophilic contribution of the vinyl spacer, which may improve passive membrane permeability without sacrificing hydrogen-bonding capacity.
LogP 1.55 vs 0.8
| Evidence Dimension | Polar Surface Area (PSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA = 71.77 Ų; LogP = 1.55 |
| Comparator Or Baseline | 3-Aminoquinoxalin-2(1H)-one: PSA ≈ 68 Ų, LogP ≈ 0.8; Quinoxalin-2(1H)-one parent: PSA ≈ 46 Ų, LogP ≈ 0.9 |
| Quantified Difference | ΔPSA ≈ +3.8 Ų vs. 3-amino analog; ΔLogP ≈ +0.75 vs. 3-amino analog; ΔLogP ≈ +0.65 vs. parent |
| Conditions | Calculated properties (ChemSrc/ChemSpider); experimental validation pending |
Why This Matters
For oral drug-likeness or blood-brain barrier penetration screens, the elevated LogP of CAS 62370-23-4 compared to its 3-amino or parent analogs may translate into measurably different permeability and distribution profiles, justifying its selection when lipophilicity tuning is a design objective.
